2,2'-Bipyridine hydrochloride

Vue d'ensemble

Description

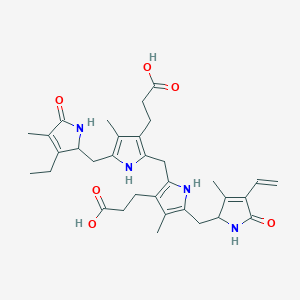

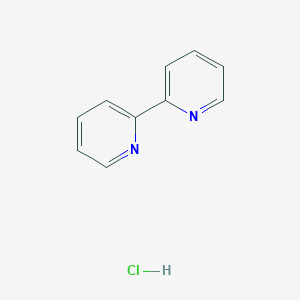

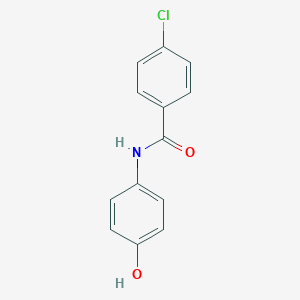

2,2’-Bipyridine is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family . It acts as a bidentate chelating ligand, forming complexes with many transition metals . It shows antifungal, antibacterial, and antiviral activity . It is used for the colorimetric determination of iron as well as oxidation reduction indicators to confirm the presence of ferrous ion in soils .

Synthesis Analysis

2,2’-Bipyridine is synthesized by the reaction of pyridine with ferric chloride . The reaction involves taking 70g of anhydrous pyridine and mixing it with 13g of anhydrous ferric chloride, then heating and reacting at 300℃ in a sealed tube for about 35 hours . Another method involves the dehydrogenative dimerization of nonactivated pyridines using sodium dispersion .Molecular Structure Analysis

The molecular formula of 2,2’-Bipyridine is C10H8N2 . Its molecular weight is 156.1839 . The structure of 2,2’-Bipyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Compounds from the 2,2’-bipyridine molecular family were investigated for use as redox-active materials in organic flow batteries . For 156 2,2’-bipyridine derivatives reported in the academic literature, the redox potential, the pKa for the second deprotonation reaction, and the solubility in aqueous solutions were calculated .Physical And Chemical Properties Analysis

2,2’-Bipyridine has a molar mass of 156.188 g·mol−1 . It appears as a colorless solid . The melting point ranges from 70 to 73 °C (158 to 163 °F; 343 to 346 K), and the boiling point is 273 °C (523 °F; 546 K) .Applications De Recherche Scientifique

Asymmetric Synthesis : 2,2'-bipyridines synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines are useful as chiral ligands in asymmetric aminolysis of meso-epoxides and in asymmetric allylation of aldehydes (Boyd et al., 2010).

Spectrophotometric Reagent : It serves as a sensitive spectrophotometric reagent for determining dibenzazepine class tricyclic antidepressants (Syeda et al., 2005).

Cross-Coupling Reactions : Widely used in coordination chemistry, and nano- and macromolecular chemistry, 2,2'-bipyridines are synthesized efficiently through modern cross-coupling procedures (Hapke et al., 2008).

Photophysical and Redox Behavior Studies : Functionalized 2,2‘-bipyridines are studied for their photophysical properties and redox behavior in cyclometalated complexes of Iridium(III) (Neve et al., 1999).

Coordination Chemistry and Analytical Applications : The early chemistry of 2,2'-bipyridine, including coordination chemistry and analytical applications, is well-documented (Constable & Housecroft, 2019).

Dye-Sensitized Solar Cells : 2,2'-bipyridine is introduced as an electrolyte additive in dye-sensitized solar cells, offering benefits like reduced thermal degradation of ruthenium dyes (Nguyen et al., 2018).

Catalyst in Organic Synthesis : It is used as a catalyst in the synthesis of benzimidazole derivatives (Shirini et al., 2015).

Molybdenum and Tungsten Carbonyl Complexes : Studies include its reduction with tin in hydrochloric acid to form complexes with molybdenum and tungsten carbonyls (Bokorny et al., 1994).

Electrocatalytic Hydrogen Evolution : Polypyridyl cobalt(II) complexes with 2,2'-bipyridine ligands are used in electrocatalytic hydrogen evolution studies (Queyriaux et al., 2019).

Photolabile Caging Groups : Ruthenium bis(bipyridine) complexes are synthesized for potential use as biological caged compounds (Zayat et al., 2006).

In-situ Studies : The adsorption and phase formation of 2,2'-bipyridine on Au(111) surfaces is studied using in-situ scanning tunneling microscopy (Dretschkow et al., 1998).

Prolyl Hydroxylase Inhibitors : 2,2'-Bipyridines are synthesized and tested as inhibitors of prolyl hydroxylase, showing intriguing structure-activity relationships (Hales & Beattie, 1993).

Xanthene Derivative Synthesis : A bi-SO3H ionic liquid based on 2,2'-bipyridine is used as a catalyst for synthesizing various xanthene derivatives (Shirini et al., 2014).

Carbon Dioxide Reduction : Complexes like Re(bipy-tBu)(CO)3Cl show improved catalytic activity for the reduction of carbon dioxide (Smieja & Kubiak, 2010).

Hydrogen Sulfide Capture : 2,2′-Bipyridine-5,5′-dicarboxylic acid is used in metal–organic frameworks for efficient hydrogen sulfide capture (Nickerl et al., 2014).

Supramolecular Organization : 2,2′-bipyridine is involved in the formation of a three-dimensional network with nanosized channels in a coordination polymer (Zhang et al., 2003).

Acid-Responsive Conformational Switch : 2,2’‐bipyridines are used as acid-responsive conformational switches to tune supramolecular polymerization processes (Rest et al., 2020).

Safety And Hazards

2,2’-Bipyridine is toxic by ingestion, subcutaneous, and intraperitoneal routes . It is a poison by ingestion, and it emits toxic fumes of NOx when heated to decomposition . It is recommended to wash thoroughly after handling, not to eat, drink, or smoke when using this product, and to wear protective gloves and clothing .

Orientations Futures

2,2’-Bipyridine derivatives can bind Aβ to detect Aβ protein aggregation, inhibit Aβ aggregation to exert neuroprotective effect . It was reported that 2,2’-bipyridine derivatives exhibit significant antioxidant activity . In addition, 3,3’-diamino-2,2’-bipyridine is known as a metal ion chelating agent . These findings suggest promising avenues for future research and applications of 2,2’-Bipyridine.

Propriétés

IUPAC Name |

2-pyridin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAKIEBZLGEIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyridine hydrochloride | |

CAS RN |

18820-87-6 | |

| Record name | 2,2′-Bipyridine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-bipyridine, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[pqr]picene](/img/structure/B93510.png)

![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)